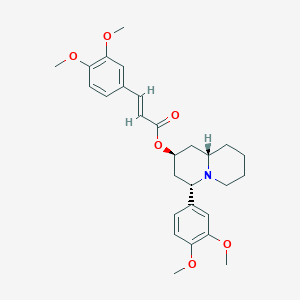
Subcosine II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Subcosine II, also known as this compound, is a useful research compound. Its molecular formula is C28H35NO6 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies
The synthesis of Subcosine II has been achieved through various innovative approaches. The following table summarizes key synthetic methodologies employed in the production of this compound:
Biological Activities
This compound exhibits several biological properties that make it a subject of interest in pharmacological research. Key findings include:
- Antinociceptive Activity : Research indicates that derivatives of this compound may serve as non-opiate antinociceptive agents, providing potential alternatives for pain management without the addictive properties associated with opiates .
- Antiproliferative Effects : Studies have shown that certain analogues of this compound possess antiproliferative activity against various cancer cell lines, including breast and colon carcinoma cells .
Case Study 1: Organocatalytic Synthesis
A study conducted by Pansare et al. demonstrated an enantioselective organocatalytic approach to synthesize this compound from readily available substrates using S-proline as a catalyst. This method highlighted the efficiency and modularity of the synthetic route, achieving high yields with excellent stereoselectivity .
Case Study 2: Biological Evaluation
In another investigation, the biological activities of this compound and its derivatives were evaluated against breast (MCF7) and colon (HCT 116) cancer cell lines. The results indicated significant antiproliferative effects, suggesting potential therapeutic applications in oncology .
Propriétés
Formule moléculaire |
C28H35NO6 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
[(2S,4S,9aS)-4-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H35NO6/c1-31-24-11-8-19(15-26(24)33-3)9-13-28(30)35-22-17-21-7-5-6-14-29(21)23(18-22)20-10-12-25(32-2)27(16-20)34-4/h8-13,15-16,21-23H,5-7,14,17-18H2,1-4H3/b13-9+/t21-,22-,23-/m0/s1 |
Clé InChI |
SBKIUFGQHKGQAE-HHHYSMITSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2C[C@@H]3CCCCN3[C@@H](C2)C4=CC(=C(C=C4)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)OC2CC3CCCCN3C(C2)C4=CC(=C(C=C4)OC)OC)OC |
Synonymes |
subcosine II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















